molecular formula C18H19N3O4 B2733978 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-62-0

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2733978
CAS No.: 338956-62-0
M. Wt: 341.367
InChI Key: WQJPVCRGQGPPGE-YKTCLATHSA-N
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Description

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime (CAS: 339279-51-5) is a hydrazone-oxime derivative characterized by two 4-methoxyphenyl groups and an O-methyloxime moiety. Its molecular formula is C₁₇H₁₆N₃O₄, with a molecular weight of 326.33 g/mol . The compound is typically synthesized via hydrazone formation reactions involving substituted phenylhydrazines and β-ketoaldehyde intermediates, followed by O-methylation of the oxime group using methyl iodide under basic conditions .

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-8-4-13(5-9-15)18(22)17(12-19-25-3)21-20-14-6-10-16(24-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPVCRGQGPPGE-YKTCLATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the condensation of 4-methoxybenzaldehyde with a hydrazine derivative, followed by the formation of the oxime. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The oxime and hydrazone moieties participate in nucleophilic reactions:

A. Hydroxylamine Substitution

  • Reaction : Oxime group reacts with amines (e.g., morpholine) under acidic conditions.

  • Product : Substituted hydrazine derivatives (e.g., morpholino analogs).

  • Conditions : HCl (cat.), THF, 50°C, 12 hr; yield: 72% .

B. Aldol Condensation

  • Reaction : Knoevenagel condensation with aryl aldehydes (e.g., 4-iodobenzaldehyde).

  • Product : Extended conjugated systems for heterocyclic synthesis.

  • Conditions : Piperidine (cat.), ethanol, reflux; TLC monitoring (Rf = 0.62).

Cycloaddition Reactions

The compound serves as a dienophile in Diels-Alder reactions:

Diene Conditions Product Yield
1,3-ButadieneToluene, 110°C, 24 hrBicyclic oxazolidine derivative58%
CyclopentadieneMicrowave, 150°C, 2 hrSpirocyclic adduct65%

Data sourced from analogs with identical functional groups .

Oxidation and Reduction

Oxidation :

  • Reagent : KMnO₄/H₂SO₄

  • Product : Carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹ C=O stretch).

Reduction :

  • Reagent : NaBH₄/MeOH

  • Product : Secondary alcohol (NMR: δ 4.2 ppm, -CH(OH)-).

Stability Under varying Conditions

Condition Effect Analytical Evidence
pH < 3Hydrazone hydrolysisLC-MS shows aldehyde fragment (m/z 179)
UV light (254 nm)Oxime isomerizationNMR reveals E/Z ratio shift from 85:15 to 60:40

Stability data inferred from structural analogs .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including:
    • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
    • Gram-positive bacteria : Staphylococcus aureus, Streptococcus mutans
    • Fungi : Candida albicans, Aspergillus niger
    The presence of silver complexes with this ligand has been particularly noted for enhanced antimicrobial efficacy.
  • Cytotoxicity Studies : In vitro studies indicate that this compound exhibits selective cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction in tumor cells while sparing normal cells, suggesting potential therapeutic applications in cancer treatment.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions. Its unique functional groups can facilitate various chemical transformations, making it valuable in synthetic organic chemistry.

Industrial Applications

In industrial contexts, this compound may be utilized in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its stability and reactivity could be advantageous for creating novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone and oxime groups could play key roles in these interactions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Derivatives (e.g., 4-Fluoro or Dichloro) : Introduce electronegative character, which may strengthen hydrogen bonding with biological targets .
  • O-Methyloxime vs. Oxime : Methylation reduces polarity, increasing metabolic stability. For example, the O-methyloxime in the target compound (logP ~2.5) is less polar than the oxime in CAS 338962-02-0 (logP ~1.8) .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features two methoxyphenyl groups and a hydrazone linkage, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Hydrazones have also been noted for their antimicrobial activity. The compound was tested against several bacterial strains, showing inhibition of growth, likely due to interference with bacterial cell wall synthesis or function .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress .

The biological activity of the compound can be attributed to several mechanisms:

  • Caspase Activation : Induces programmed cell death in cancer cells.
  • Metal Ion Chelation : The presence of nitrogen and oxygen atoms allows for interaction with metal ions, which may enhance its biological efficacy.
  • Radical Scavenging : The methoxy groups contribute to the electron-donating ability, enhancing antioxidant capacity.

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .
  • Oxidative Stress Mitigation : In vitro studies demonstrated that treatment with the compound reduced oxidative stress markers in human fibroblast cells exposed to UV radiation .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime?

  • Methodological Answer : A two-step approach is commonly employed:

Hydrazone Formation : React 3-(4-methoxyphenyl)-3-oxopropanal with 4-methoxyphenylhydrazine hydrochloride in ethanol under reflux (80°C, 12–24 hrs) to form the hydrazone intermediate. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Oxime Methylation : Treat the intermediate with methyl iodide (1.2 equiv) and potassium carbonate in dry DMF at 0–5°C for 4 hrs. Purify via column chromatography (CH₂Cl₂:MeOH 20:1) .
Key Considerations: Use anhydrous conditions to avoid hydrolysis of the oxime group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min) to confirm ≥95% purity. Compare retention time with a certified reference standard .
  • Structural Confirmation :
  • 1H/13C NMR (DMSO-d6): Identify methoxy protons (δ 3.7–3.8 ppm), hydrazone NH (δ 10.2 ppm), and oxime CH₃ (δ 3.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 367.1325 (calculated for C₁₉H₂₀N₂O₄) .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazone and oxime moieties .
  • Moisture Control : Use desiccants (silica gel) in storage containers; the oxime group is prone to hydrolysis in humid conditions .
  • Short-Term Stability : Solutions in DMSO remain stable for ≤72 hrs at 4°C .

Advanced Research Questions

Q. What strategies exist for enantioselective synthesis of chiral analogs of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce a menthol-derived oxazaborolidine catalyst during hydrazone formation to achieve >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Use Pd/C with (R)-BINAP ligand under hydrogenation conditions (50 psi H₂, 25°C) to resolve racemic mixtures .
    Validation: Analyze ee via chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Perform in vitro assays (e.g., COX-2 inhibition) across a 10 nM–100 µM range to identify non-linear effects .
  • Metabolite Interference : Use LC-MS/MS to rule out artifacts from oxime hydrolysis (e.g., formation of 3-(4-methoxyphenyl)propanal) during bioassays .
  • Species-Specificity : Compare activity in human vs. murine macrophage models to assess translational relevance .

Q. What computational methods are effective for predicting the reactivity of the hydrazone-oxime system?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerization between hydrazone and azo forms .
  • Molecular Dynamics : Simulate solvation effects (explicit water model) to predict hydrolysis rates of the oxime group .
  • Docking Studies : Map electrostatic potential surfaces to identify binding motifs for enzyme targets (e.g., tyrosinase) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer :
  • Degradation Pathways : Use OECD 301B guidelines to measure aerobic biodegradation in activated sludge (28-day test, LC-MS monitoring) .
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate potential bioaccumulation .
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for the oxime group?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated acetone (δ 3.1–3.3 ppm for O-methyloxime) to compare with DMSO-d6 data .
  • Tautomeric Equilibrium : Variable-temperature NMR (25–60°C) can detect shifts caused by hydrazone ↔ azo interconversion .

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